{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine
Overview
Description
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C15H25N3O. It is a derivative of piperidine and pyridine, featuring a methoxyethyl group attached to the piperidine ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amine group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-(pyridin-4-ylmethyl)amine typically involves the following steps:
Piperidine Derivative Synthesis: : The piperidine ring is first synthesized or obtained from commercially available sources.
Methoxyethylation: : The piperidine derivative undergoes methoxyethylation, where a 2-methoxyethyl group is introduced to the piperidine ring.
Amination: : The resulting methoxyethylated piperidine is then reacted with 4-pyridinylmethylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce any functional groups present.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives of the compound.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives at the piperidine or pyridine rings.
Scientific Research Applications
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-(pyridin-4-ylmethyl)amine has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may have biological activity and can be used in the study of biological systems and processes.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-(pyridin-4-ylmethyl)amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-(pyridin-4-ylmethyl)amine can be compared with other similar compounds, such as:
Piperidine derivatives: : Other piperidine derivatives with different substituents.
Pyridine derivatives: : Other pyridine derivatives with different functional groups.
Amine derivatives: : Other amine derivatives with different alkyl or aryl groups.
These compounds may have similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYSXBEWWCPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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